(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1443983-91-2
VCID: VC2735700
InChI: InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1
SMILES: C1CN(CC1CF)CCO
Molecular Formula: C7H14FNO
Molecular Weight: 147.19 g/mol

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

CAS No.: 1443983-91-2

Cat. No.: VC2735700

Molecular Formula: C7H14FNO

Molecular Weight: 147.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol - 1443983-91-2

Specification

CAS No. 1443983-91-2
Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
IUPAC Name 2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1
Standard InChI Key LOQGBTUFVBMCTA-ZETCQYMHSA-N
Isomeric SMILES C1CN(C[C@@H]1CF)CCO
SMILES C1CN(CC1CF)CCO
Canonical SMILES C1CN(CC1CF)CCO

Introduction

Chemical Properties and Structure

Identification and Basic Properties

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is characterized by the following properties:

PropertyValue
CAS Number1443983-91-2
Molecular FormulaC₇H₁₄FNO
Molecular Weight147.19 g/mol
SMILES NotationFC[C@H]1CN(CCO)CC1
MDL NumberMFCD28006631

The compound features a pyrrolidine ring with a fluoromethyl group at the 3-position in the R-configuration, and a 2-hydroxyethyl group attached to the nitrogen atom .

Physical Properties

The physical properties of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol are summarized below:

PropertyDescription
Physical StateNot definitively established in literature
SolubilityComplete information not available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

Structural Features

The structure of (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol consists of a pyrrolidine heterocyclic ring with three key structural elements:

  • A stereogenic center at the 3-position of the pyrrolidine ring with R-configuration

  • A fluoromethyl (CH₂F) substituent at this stereogenic center

  • A 2-hydroxyethyl chain (-CH₂CH₂OH) attached to the nitrogen atom of the pyrrolidine ring

This specific stereochemistry and substitution pattern contribute to its potential utility in medicinal chemistry applications.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol has been identified primarily as a synthetic intermediate in pharmaceutical development, particularly in the synthesis of estrogen receptor modulators . The compound serves as a building block, contributing a specific structural motif to more complex bioactive molecules.

Incorporation into Estrogen Receptor Modulators

Patent literature indicates the compound's incorporation into estrogen receptor modulators with potential therapeutic applications:

"Preferential characteristics of these novel salt forms include those that would increase the ease or efficiency of manufacture of the active ingredient and its formulation."

The fluorinated pyrrolidine motif appears to be utilized in developing compounds with optimized pharmacological profiles for estrogen receptor modulation.

Structure-Activity Relationships

While specific structure-activity relationship data for (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol itself is limited, research on related compounds suggests that:

  • The fluoromethyl group likely enhances metabolic stability

  • The specific R-configuration at the 3-position is likely important for biological activity

  • The ethanol side chain may serve as a hydrogen bond donor/acceptor in target interactions

These structural features likely contribute to the compound's utility in developing pharmaceutically relevant molecules.

CategoryInformation
Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H227 - Combustible liquid
GHS PictogramWarning symbol

This classification indicates moderate hazards associated with skin and eye irritation, as well as flammability .

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds have been identified in the literature:

  • (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride (CAS: 1421010-54-9) - A similar compound lacking the fluoromethyl group

  • (R)-2-Phenyl-2-pyrrolidin-1-yl-ethanol (CAS: 135711-19-2) - Contains a phenyl substituent instead of the fluoromethyl group

These related compounds suggest a family of pyrrolidine derivatives with potential pharmaceutical applications.

Incorporation into Larger Structures

Patent literature suggests that (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is incorporated into more complex molecular structures through various linkages:

"CC1=C(C2=CC=C(F)C=C2)N(CC2=CC=C(OCCN3CC(CF)C3)C=C2)C2=C1C=C(O)C=C2"

This SMILES notation represents a complex molecule where the fluoromethyl pyrrolidine motif has been incorporated, illustrating the compound's utility as a building block in medicinal chemistry.

SupplierCatalog NumberPurityNotes
AK Scientific1897EB95+%For research use only
AmbeedA33376395+%Recommended storage: inert atmosphere, 2-8°C

Quality Control Specifications

Commercial samples are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Elemental analysis

  • Optical rotation to confirm the R-configuration

These analytical data ensure the identity, purity, and stereochemical integrity of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator